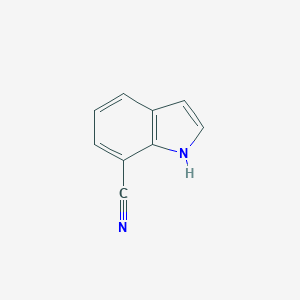

1H-indole-7-carbonitrile

Descripción general

Descripción

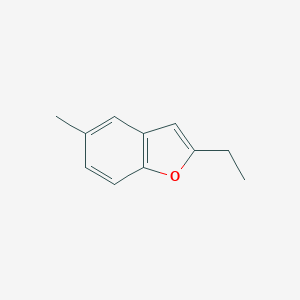

1H-indole-7-carbonitrile is a compound with the molecular weight of 142.16 . It is used as an impurity in the synthesis of Silodosin, an α1a-adrenoceptor antagonist .

Synthesis Analysis

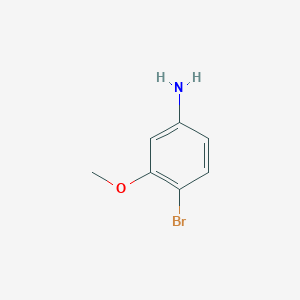

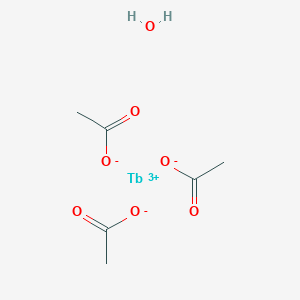

1H-indole-7-carbonitrile can be synthesized by adding Pd (PPh 3) 4 to 7-bromo-l //-indole and Zn (CN) 2 in degassed DMF. The reaction mixture is then heated, diluted with EtOAc, washed with water and brine, dried over sodium sulphate, filtered and concentrated in vacuo. The product is then purified by column chromatography .

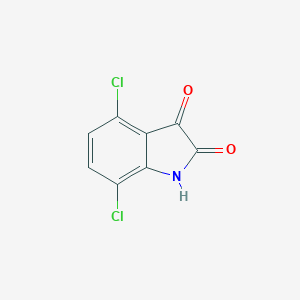

Molecular Structure Analysis

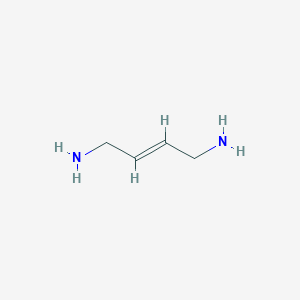

The InChI code for 1H-indole-7-carbonitrile is 1S/C9H6N2/c10-6-8-3-1-2-7-4-5-11-9 (7)8/h1-5,11H .

Chemical Reactions Analysis

1H-indole-7-carbonitrile can undergo various chemical reactions. For instance, it can be used as a precursor for the synthesis of some new compounds bearing five- and/or six-membered heterocyclic moieties .

Physical And Chemical Properties Analysis

1H-indole-7-carbonitrile is a solid compound that should be stored in a dark place, sealed in dry, at 2-8C . It has a high GI absorption and BBB permeant. It is not a P-gp substrate but is a CYP1A2 inhibitor .

Aplicaciones Científicas De Investigación

Multicomponent Reactions

- Application Summary: Indoles are versatile and common nitrogen-based heterocyclic scaffolds used in the synthesis of various organic compounds . They are important due to their biological and pharmaceutical activities .

- Methods of Application: The study mentioned the use of indoles in multicomponent reactions for the synthesis of various heterocyclic compounds .

- Results: The study provided an overview of recent applications of indole in multicomponent reactions for the synthesis of various heterocyclic compounds .

Biological Potential

- Application Summary: Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

- Methods of Application: Researchers synthesize various scaffolds of indole to screen different pharmacological activities .

- Results: The literature reveals that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Synthesis of Tryptophan Dioxygenase Inhibitors

- Application Summary: “1H-indole-7-carbonitrile” is used as a reactant for the synthesis of tryptophan dioxygenase inhibitors, which are potential anticancer immunomodulators .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the sources .

- Results: The outcomes of these applications are not provided in the sources .

Enantioselective Preparation of Antifungal Agents

- Application Summary: “1H-indole-7-carbonitrile” can be used as a reactant for the enantioselective preparation of antifungal agents .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results: The outcomes of these applications are not provided in the source .

Synthesis of BACE-1 Inhibitors

- Application Summary: “1H-indole-7-carbonitrile” is used as a reactant for the synthesis of indole- and 7-azaindole-1,3-dicarboxamide hydroxyethylamine inhibitors of BACE-1 .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results: The outcomes of these applications are not provided in the source .

Synthesis of Silodosin

- Application Summary: “1H-indole-7-carbonitrile” is used as an impurity in the synthesis of Silodosin , a medication used in the treatment of benign prostatic hypertrophy .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results: The outcomes of these applications are not provided in the source .

Synthesis of Organic Compounds

- Application Summary: Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results: The outcomes of these applications are not provided in the source .

Synthesis of Heterocyclic Compounds

- Application Summary: Indoles have been known for their value in the development of new compounds of pharmaceutical interest . They are used in multicomponent reactions for the synthesis of various heterocyclic compounds .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results: The outcomes of these applications are not provided in the source .

Biological Activities

- Application Summary: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results: The outcomes of these applications are not provided in the source .

Safety And Hazards

Direcciones Futuras

While the specific future directions for 1H-indole-7-carbonitrile are not mentioned in the search results, indole derivatives have been found to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Relevant Papers

The relevant papers retrieved include a study on the development of electrochemical and optoelectronic performance of new 7-substituted indole derivatives , and a review of the biological potential of indole derivatives .

Propiedades

IUPAC Name |

1H-indole-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTUHBYLZRBVHRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C#N)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90447546 | |

| Record name | 7-Cyanoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-indole-7-carbonitrile | |

CAS RN |

96631-87-7 | |

| Record name | 7-Cyanoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

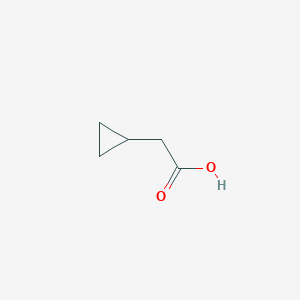

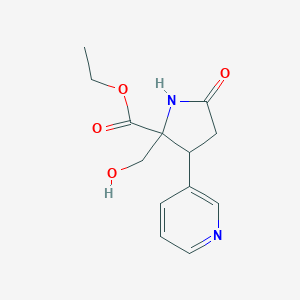

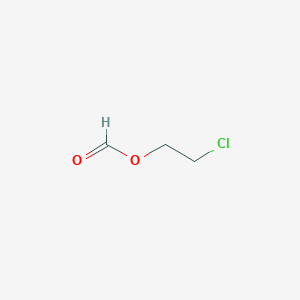

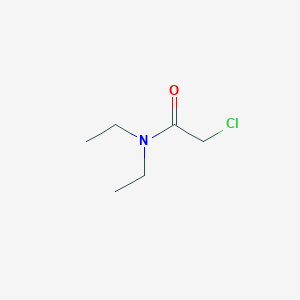

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.